SCH772984
概要
説明
SCH772984は、細胞外シグナル調節キナーゼ1および2(ERK1/2)の強力かつ選択的な阻害剤です。 成長因子受容体、RAS、またはBRAFの変異により様々な癌で頻繁に制御不能となる、ミトゲン活性化タンパク質キナーゼ(MAPK)経路を標的にするための有望な化合物として同定されています 。 This compoundは、前臨床モデルにおいて腫瘍増殖を有意に抑制することが示されており、癌研究における貴重なツールであり、潜在的な治療的用途を提供します .
科学的研究の応用
SCH772984 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
SCH772984は、ERK1/2の触媒活性を阻害し、そのリン酸化を阻害することで作用を発揮します。 この二重作用機序により、ERK1/2の活性化とそれに続く核移行が阻害され、細胞増殖と生存に関与する下流のシグナル伝達経路が阻害されます 。 This compoundの分子標的は、ERK1/2の活性化ループ内のスレオニンとチロシン残基です .
類似の化合物との比較
This compoundは、触媒阻害とリン酸化阻害の両方を含む二重作用機序のため、他のERK阻害剤とは異なります 。類似の化合物には以下が含まれます。
ベムラフェニブ: BRAF変異型メラノーマの治療に使用されるBRAF阻害剤.
トラメチニブ: BRAF阻害剤と組み合わせて使用され、効果が向上するMEK阻害剤.
SP600125: MAPK経路も標的にするJNK阻害剤.
This compoundは、他のMAPK阻害剤に関連する耐性メカニズムを克服する能力に優れており、癌治療薬の武器庫にとって貴重な追加剤となります .
生化学分析
Biochemical Properties
SCH772984 interacts with the mitogen-activated protein kinase (MAPK) pathway, specifically inhibiting ERK1/2 . This interaction is crucial in regulating various cellular activities, including proliferation, apoptosis, differentiation, and transformation .
Cellular Effects
This compound has shown to effectively inhibit MAPK signaling and cell proliferation in BRAF or MEK inhibitor–resistant models as well as in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors . It has also been observed to cause G1 arrest and induce apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting both the catalytic activity of ERK1/2 and also inhibiting phosphorylation of ERK1/2 . It displays behaviors of both type I and type II kinase inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant impact over time. It has been observed to cause a delay in the onset of acquired resistance in long term in vitro assays when combined with vemurafenib in BRAF mutant melanoma .
Dosage Effects in Animal Models
In animal models, this compound has shown to induce tumor regressions at tolerated doses . It has also been observed to improve survival in a sepsis mouse model induced by a lethal dose of LPS and a sepsis model induced by cecal ligation and puncture (CLP) .
Metabolic Pathways
This compound is involved in the MAPK pathway, specifically targeting ERK1/2 . This pathway is crucial in regulating various cellular activities, including proliferation, apoptosis, differentiation, and transformation .
準備方法
合成経路と反応条件
SCH772984は、重要な中間体の生成とその後のカップリング反応を含む、複数段階のプロセスによって合成されます。 反応条件には、最終生成物の高収率と純度を確保するために、有機溶媒、触媒、温度制御の使用が含まれることがよくあります .
工業生産方法
This compoundの工業生産は、ラボ規模の合成と同様の合成経路に従いますが、大規模製造向けに最適化されています。 これには、自動反応器、連続フロープロセス、厳格な品質管理対策の使用が含まれ、一貫性とスケーラビリティが確保されます .
化学反応の分析
反応の種類
SCH772984は、以下を含む様々な化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて、酸化誘導体になります。
還元: 還元反応を使用して、化合物内の特定の官能基を修飾することができます。
一般的な試薬と条件
This compoundに関連する反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応条件には、通常、制御された温度、pH調整、有機溶媒の使用が含まれます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、置換反応によって新しい官能基が導入され、化合物の特性が向上します .
科学研究への応用
This compoundは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用を持っています。
類似化合物との比較
SCH772984 is unique compared to other ERK inhibitors due to its dual mechanism of action, which includes both catalytic inhibition and prevention of phosphorylation . Similar compounds include:
Vemurafenib: A BRAF inhibitor used in the treatment of BRAF-mutant melanoma.
Trametinib: A MEK inhibitor used in combination with BRAF inhibitors for enhanced efficacy.
SP600125: A JNK inhibitor that also targets the MAPK pathway.
This compound stands out due to its ability to overcome resistance mechanisms associated with other MAPK inhibitors, making it a valuable addition to the arsenal of cancer therapeutics .
特性
IUPAC Name |
(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)pyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N9O2/c43-30(42-18-16-41(17-19-42)27-5-2-24(3-6-27)32-35-11-1-12-36-32)22-40-15-10-25(21-40)33(44)37-26-4-7-29-28(20-26)31(39-38-29)23-8-13-34-14-9-23/h1-9,11-14,20,25H,10,15-19,21-22H2,(H,37,44)(H,38,39)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAJDNHIBCDLQF-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC=NC=C4)CC(=O)N5CCN(CC5)C6=CC=C(C=C6)C7=NC=CC=N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SCH772984?
A1: this compound is an ATP-competitive inhibitor of ERK1/2. [] This means it competes with ATP for binding to the active site of ERK1/2 kinases, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation, survival, and other cellular processes. []
Q2: How does this compound's binding mode differ from other ERK inhibitors, and what are the implications?
A2: Unlike some ERK inhibitors that primarily function as type I inhibitors, this compound exhibits characteristics of both type I and type II kinase inhibitors. [] It induces a conformational change in the glycine-rich loop of ERK2, causing Tyr36 to tuck underneath, forming a unique binding pocket. [] This distinct binding mode potentially contributes to its ability to modulate both the catalytic activity and phosphorylation of ERK1/2, potentially offering advantages in overcoming resistance mechanisms observed with other MAPK pathway inhibitors. []
Q3: What are the downstream consequences of ERK1/2 inhibition by this compound on the MAPK pathway?
A3: this compound effectively blocks the phosphorylation of downstream targets of ERK1/2, such as Ribosomal S6 Kinase (RSK). [] This inhibition disrupts the MAPK signaling cascade, ultimately impacting various cellular processes, including cell cycle progression, apoptosis, and the production of extracellular matrix components involved in desmoplasia. [, , , ]
Q4: How does this compound impact cell cycle progression and apoptosis in sensitive cancer cells?
A4: Studies show that this compound treatment leads to impaired cell cycle progression, particularly through the G1 phase. [] It also induces apoptosis, evidenced by increased levels of cleaved caspase-3. [] This dual effect on both cell cycle and apoptotic machinery contributes to its antitumor activity.
Q5: Does this compound impact cellular senescence?
A5: Yes, prolonged exposure to this compound can induce senescence in sensitive cancer cell lines. [] This has been observed with the upregulation of senescence markers like senescence-associated beta-galactosidase, p16, and the loss of phospho-RB. [] The onset of senescence appears to be linked to the downregulation of MYC protein expression. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。